Ethyl (2R)-2,3-epoxypropanoate: A Comprehensive Technical Guide
Ethyl (2R)-2,3-epoxypropanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl (R)-(+)-glycidate, is a chiral epoxide of significant interest in synthetic organic chemistry. Its stereodefined structure makes it a valuable building block for the synthesis of a wide array of complex, biologically active molecules, including pharmaceuticals. This technical guide provides an in-depth overview of the physical properties of Ethyl (2R)-2,3-epoxypropanoate, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.
Core Physical Properties
The physical characteristics of Ethyl (2R)-2,3-epoxypropanoate are crucial for its handling, purification, and application in synthesis. A summary of these properties is presented below.
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl (2R)-oxirane-2-carboxylate | [1] |
| Synonyms | (R)-(+)-Ethyl glycidate, (+)-Ethyl (2R)-oxiranecarboxylate, Ethyl (R)-(+)-2,3-epoxypropanoate | [1] |
| CAS Number | 111058-33-4 | [1] |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Appearance | Clear colorless to pink or yellowish liquid | [2] |
| Boiling Point | 68-69 °C at 15 mmHg | [1] |
| Density | 1.180 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index (n_D^20) | 1.419 - 1.421 | [1] |
| Specific Optical Rotation ([\alpha]_D^20) | +12.5° (c=1, CHCl₃) | |
| Flash Point | 45 °C | [1] |
Experimental Protocols
Accurate determination of the physical properties of Ethyl (2R)-2,3-epoxypropanoate is essential for quality control and reaction monitoring. The following are detailed methodologies for key experiments.
Determination of Boiling Point (Micro Method)
Objective: To determine the boiling point of a small sample of Ethyl (2R)-2,3-epoxypropanoate.
Apparatus:
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Thiele tube or oil bath
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Thermometer (calibrated)
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Small test tube (e.g., ignition tube)
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Capillary tube (sealed at one end)
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Heating mantle or Bunsen burner
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Stand and clamps
Procedure:
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A small amount (approximately 0.5 mL) of Ethyl (2R)-2,3-epoxypropanoate is placed into the small test tube.
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The capillary tube, with its sealed end uppermost, is placed inside the test tube.
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The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
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The assembly is clamped so that it is immersed in the heat-transfer fluid (e.g., mineral oil) within the Thiele tube or oil bath.
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The apparatus is heated gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
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Heating is continued until a rapid and continuous stream of bubbles is observed.
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The heat source is removed, and the bath is allowed to cool slowly with constant stirring.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Objective: To determine the density of Ethyl (2R)-2,3-epoxypropanoate.
Apparatus:
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Pycnometer (specific gravity bottle) of a known volume
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Analytical balance (accurate to ±0.0001 g)
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Constant temperature water bath
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Thermometer
Procedure:
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The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance.
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The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium.
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The volume of the pycnometer is precisely determined by weighing the water-filled pycnometer and calculating the volume from the known density of water at that temperature.
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The pycnometer is then emptied, dried thoroughly, and filled with Ethyl (2R)-2,3-epoxypropanoate.
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The filled pycnometer is again brought to thermal equilibrium in the constant temperature water bath.
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The mass of the pycnometer filled with the sample is accurately measured.
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The density of the sample is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Determination of Refractive Index
Objective: To measure the refractive index of Ethyl (2R)-2,3-epoxypropanoate.
Apparatus:
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Abbe refractometer
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Constant temperature water bath connected to the refractometer
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Sodium lamp (for D-line at 589 nm)
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Dropper
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Lens tissue and a suitable solvent (e.g., ethanol or acetone)
Procedure:
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The prisms of the Abbe refractometer are cleaned with a soft lens tissue and a small amount of solvent, then allowed to dry completely.
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The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
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The temperature of the refractometer is regulated to a constant value (e.g., 20 °C) by circulating water from the constant temperature bath.
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A few drops of Ethyl (2R)-2,3-epoxypropanoate are placed on the surface of the lower prism using a clean dropper.
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The prisms are closed and locked.
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The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.
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The dispersion and refractive index controls are adjusted until the dividing line between the light and dark fields is sharp and coincides with the intersection of the crosshairs.
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The refractive index is read directly from the scale.
Determination of Specific Optical Rotation
Objective: To measure the specific optical rotation of the chiral molecule Ethyl (2R)-2,3-epoxypropanoate.
Apparatus:
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Polarimeter
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Sodium lamp (for D-line at 589 nm)
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Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
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Volumetric flask
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Analytical balance
Procedure:
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A solution of Ethyl (2R)-2,3-epoxypropanoate is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a suitable solvent (e.g., chloroform) in a volumetric flask. The concentration (c) is calculated in g/mL.
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The polarimeter is calibrated by filling the polarimeter cell with the pure solvent and setting the reading to zero.
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The polarimeter cell is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.
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The cell is placed in the polarimeter, and the observed rotation (α) is measured.
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The specific rotation ([\alpha]) is calculated using the formula: [\alpha] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the polarimeter cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Synthesis and Characterization Workflow
The enantioselective synthesis of Ethyl (2R)-2,3-epoxypropanoate is commonly achieved through the epoxidation of an achiral starting material using a chiral catalyst. A typical workflow for its synthesis and subsequent characterization is outlined below.
Conclusion
Ethyl (2R)-2,3-epoxypropanoate is a versatile chiral building block with well-defined physical properties. The experimental protocols provided in this guide offer standardized methods for the accurate determination of these properties, which is fundamental for its application in research and development. The outlined synthetic and characterization workflow provides a logical framework for its preparation and quality assessment. This comprehensive technical information is intended to support researchers and scientists in the effective utilization of this important chemical entity in the synthesis of complex molecules and in drug discovery endeavors.
